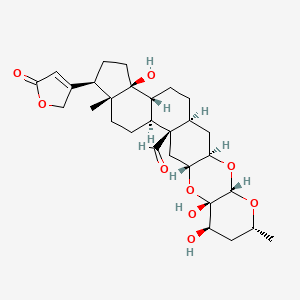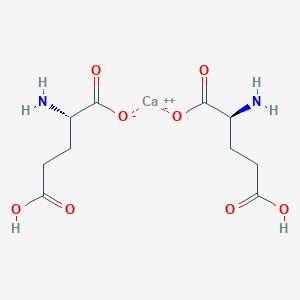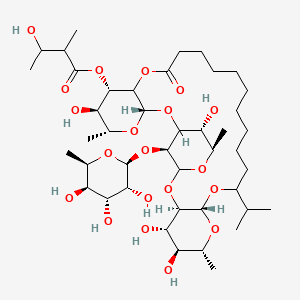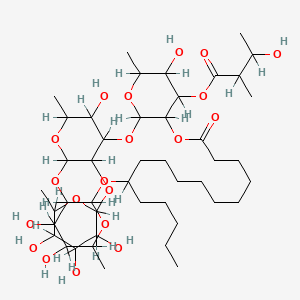
卡托普利
概述
描述
卡托普利是一种强效的血管紧张素转换酶 (ACE) 竞争性抑制剂,它负责将血管紧张素 I 转换为血管紧张素 II。血管紧张素 II 是血压的关键调节剂,也是肾素-血管紧张素-醛固酮系统 (RAAS) 的重要组成部分。 卡托普利主要用于治疗原发性或肾血管性高血压、充血性心力衰竭、心肌梗死后的左心室功能障碍和肾病 .
作用机制
卡托普利通过抑制血管紧张素转换酶发挥作用,从而阻止血管紧张素 I 转换为血管紧张素 II。这导致血管扩张、血压降低和心脏负荷减轻。 抑制血管紧张素 II 的形成还会减少醛固酮的释放,从而减少钠和水的潴留 .
科学研究应用
卡托普利具有广泛的科学研究应用。在化学领域,它被用作研究酶抑制和反应机理的模型化合物。在生物学领域,卡托普利被用于研究肾素-血管紧张素-醛固酮系统在各种生理过程中的作用。 在医学领域,卡托普利被广泛研究,用于治疗高血压、心力衰竭和糖尿病肾病的治疗效果 .
生化分析
Biochemical Properties
Captopril plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, captopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Captopril interacts with several biomolecules, including ACE, bradykinin, and prostaglandins. The interaction with ACE involves the binding of captopril’s thiol group to the zinc ion at the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
Captopril has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, captopril has been shown to increase cell viability and reduce oxidative stress in C6 cells by decreasing levels of inflammatory markers such as NF-kB, IL-1β, COX-1, and COX-2 . Additionally, captopril can affect the renin-angiotensin-aldosterone system (RAAS), leading to changes in gene expression related to blood pressure regulation and fluid balance .
Molecular Mechanism
The molecular mechanism of captopril involves its competitive inhibition of the angiotensin-converting enzyme (ACE). Captopril binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition results in decreased vasoconstriction and reduced aldosterone secretion, leading to lower blood pressure. Furthermore, captopril prevents the degradation of vasodilatory prostaglandins, promoting systemic vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of captopril can change over time. Captopril is known to have a relatively short half-life of approximately 2 hours . Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that captopril can reduce inflammation and oxidative stress over extended periods, contributing to its protective effects in conditions such as radiation-induced lung injury .
Dosage Effects in Animal Models
The effects of captopril vary with different dosages in animal models. At therapeutic doses, captopril effectively reduces blood pressure and improves cardiac function . At higher doses, captopril can cause adverse effects such as hypotension, renal impairment, and hyperkalemia . In animal models, captopril has been shown to mitigate radiation-induced lung injury and improve survival rates .
Metabolic Pathways
Captopril is involved in several metabolic pathways, primarily related to the renin-angiotensin-aldosterone system (RAAS). It inhibits the conversion of angiotensin I to angiotensin II, reducing vasoconstriction and aldosterone secretion . Additionally, captopril can influence the kallikrein-kinin-prostaglandin system, affecting prostaglandin production and renal hemodynamics .
Transport and Distribution
Captopril is well-distributed within tissues and is primarily metabolized by the liver . It is excreted unchanged in the urine, with a bioavailability of 70-75% . Captopril binds to plasma proteins and can form mixed disulfides with endogenous thiol-containing compounds such as cysteine and glutathione .
Subcellular Localization
Captopril’s subcellular localization is influenced by its interactions with specific biomolecules and enzymes. It targets the angiotensin-converting enzyme (ACE) located on the surface of endothelial cells . The thiol group of captopril allows it to bind to the active site of ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II .
准备方法
合成路线和反应条件: 卡托普利可以通过多种方法合成。一种常用的方法是,在三乙胺等碱存在的情况下,使 L-脯氨酸与 2-甲基-3-巯基丙酰氯反应。 反应通常在二氯甲烷等有机溶剂中于低温下进行,以防止副反应 .
工业生产方法: 卡托普利的工业生产通常涉及使用大型反应器,在其中严格控制反应条件,以确保高产率和纯度。该过程包括重结晶等步骤,以纯化最终产物。 使用连续流动反应器等先进技术可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: 卡托普利会发生各种化学反应,包括氧化、还原和取代反应。 例如,卡托普利中的硫醇基可以被氧化生成二硫化物,而羧基可以参与酯化反应 .
常用试剂和条件: 涉及卡托普利的反应中常用的试剂包括过氧化氢等氧化剂(用于氧化反应)和硼氢化钠等还原剂(用于还原反应)。 反应通常在温和条件下进行,以防止化合物降解 .
主要生成产物: 这些反应产生的主要产物包括来自氧化的卡托普利二硫化物和来自酯化反应的各种酯。 这些衍生物可能具有不同的药理特性,并且经常被研究以寻找其潜在的治疗应用 .
相似化合物的比较
卡托普利经常与其他 ACE 抑制剂(如依那普利、赖诺普利和雷米普利)进行比较。虽然所有这些化合物都抑制相同的酶,但卡托普利由于其硫醇基而独一无二,该基团使其具有高效力和快速起效。 该硫醇基也可能引起皮肤疹和味觉障碍等副作用,这些副作用在其他 ACE 抑制剂中不太常见 .
类似化合物列表:- 依那普利
- 赖诺普利
- 雷米普利
- 贝那普利
尽管卡托普利可能存在副作用,但其独特的结构和快速作用使其成为一种有价值的治疗剂。 它的发现和发展极大地推动了心血管疾病的治疗 .
属性
IUPAC Name |
(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1253948-36-5 | |
| Record name | L-Proline, 1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253948-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1037197 | |
| Record name | Captopril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Captopril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble, Freely soluble in water (approximately 160 mg/mL), Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate, 4.52e+00 g/L | |
| Record name | Captopril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Captopril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Captopril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Captopril, one of the few ACE inhibitors that is not a prodrug, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Captopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. Captopril’s affinity for ACE is approximately 30,000 times greater than that of ATI., The local role of the renin angiotensin system (RAS) was documented recently beside its conventional systemic functions. Studies showed that the effector angiotensin II (AngII) alters bone health, while inhibition of the angiotensin converting enzyme (ACE-1) preserved these effects. The newly identified Ang1-7 exerts numerous beneficial effects opposing the AngII. Thus, the current study examines the role of Ang1-7 in mediating the osteo-preservative effects of ACEI (captopril) through the G-protein coupled Mas receptor using an ovariectomized (OVX) rat model of osteoporosis. 8 weeks after the surgical procedures, captopril was administered orally (40 mg/kg/day), while the specific Mas receptor blocker (A-779) was delivered at infusion rate of 400 ng/kg/1 min for 6 weeks. Bone metabolic markers were measured in serum and urine. Minerals concentrations were quantified in serum, urine and femoral bones by inductive coupled plasma mass spectroscopy (ICP-MS). Trabecular and cortical morphometry was analyzed in the right distal femurs using micro-CT. Finally, the expressions of RAS peptides, enzymes and receptors along with the receptor activator of NF-kappaB ligand (RANKL) and osteoprotegerin (OPG) were determined femurs heads. OVX animals markedly showed altered bone metabolism and mineralization along with disturbed bone micro-structure. Captopril significantly restored the metabolic bone bio-markers and corrected Ca2+ and P values in urine and bones of estrogen deficient rats. Moreover, the trabecular and cortical morphometric features were repaired by captopril in OVX groups. Captopril also improved the expressions of ACE-2, Ang1-7, Mas and OPG, while abolished OVX-induced up-regulation of ACE-1, AngII, Ang type 1 receptor (AT1R) and RANKL. Inhibition of Ang1-7 cascade by A-779 significantly eradicated captopril protective effects on bone metabolism, mineralization and micro-structure. A-779 also restored OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulated OPG expression and ACE-2/Ang1-7/Mas pathway. In line with the clinical observations of the bone-preservative properties following ACE-1 inhibition, local activation of ACE-2/Ang1-7/Mas signaling and suppressed osteoclastogenesis seem responsible for the osteo-preservative effect of captopril, which could offers a potential therapeutic value in treatment of disabling bone and skeletal muscular diseases. | |
| Record name | Captopril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Captopril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white, crystalline powder, Crystals from ethyl acetate/hexane | |
CAS No. |
62571-86-2 | |
| Record name | Captopril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62571-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Captopril [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062571862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Captopril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | captopril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Captopril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Captopril | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPTOPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G64RSX1XD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Captopril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Captopril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103-104, 103-104 °C, 106 °C | |
| Record name | Captopril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Captopril | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6527 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Captopril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Captopril?
A1: Captopril exerts its primary antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). [, , , , , , , ] This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, Captopril reduces vasoconstriction, leading to a decrease in blood pressure. [, , , , , ]
Q2: Does Captopril impact the renin-angiotensin system (RAS) beyond ACE inhibition?
A2: Yes, research suggests that Captopril can influence the RAS in various ways. For instance, it has been shown to increase plasma renin activity (PRA), likely as a compensatory response to reduced angiotensin II levels. [, , , , ] Additionally, chronic Captopril treatment can lead to changes in the expression of components of the tissue RAS, such as angiotensinogen in the kidneys. []
Q3: How does Captopril impact the nervous system in the context of hypertension?
A4: Studies in spontaneously hypertensive rats (SHR) have shown that chronic Captopril treatment can alter the properties of cardiovascular neurons in the rostral ventrolateral medulla (RVL), a brainstem region involved in blood pressure regulation. [] These changes appear to contribute to the long-term blood pressure-lowering effects of Captopril. []
Q4: Can Captopril cross the blood-brain barrier and directly affect the central nervous system?
A5: While Captopril's ability to cross the blood-brain barrier is limited, research in pregnant sheep suggests that it might cross the placenta and directly influence the fetal renin-angiotensin system. [] This finding highlights the complex interplay between Captopril and the RAS in different physiological contexts.
Q5: What is the molecular formula and weight of Captopril?
A5: Captopril has the molecular formula C9H15NO3S and a molecular weight of 217.29 g/mol.
Q6: Is there information available regarding the spectroscopic data or material compatibility of Captopril within the provided research?
A6: The provided research focuses primarily on the pharmacological and physiological effects of Captopril. It does not delve into detailed spectroscopic data or material compatibility assessments.
Q7: How is Captopril absorbed and metabolized in the body?
A8: Captopril is rapidly absorbed after oral administration, reaching peak plasma concentrations within approximately 1 hour. [, ] It is primarily metabolized in the liver, forming several metabolites, including Captopril-cysteine disulfide. []
Q8: What is the elimination half-life of Captopril?
A9: The elimination half-life of Captopril is relatively short, ranging from approximately 0.7 to 2 hours. [, ] This short half-life necessitates multiple daily doses to maintain therapeutic effects in most patients. [, ]
Q9: How is Captopril's efficacy assessed in preclinical and clinical settings?
A11: Preclinical studies often utilize animal models, such as spontaneously hypertensive rats (SHR), to investigate Captopril's effects on blood pressure, organ damage, and other physiological parameters. [, , , , ] Clinical trials typically assess Captopril's efficacy in humans with hypertension by monitoring blood pressure changes, 24-hour ambulatory blood pressure monitoring, and evaluating its impact on cardiovascular outcomes. [, , , , , ]
Q10: Does Captopril exhibit any direct effects on blood vessels?
A12: Research suggests that Captopril might exert direct effects on blood vessels. For instance, studies in atherosclerotic rabbits demonstrated that Captopril, as well as the angiotensin II type 1 receptor blocker Valsartan, could inhibit the thickening of the abdominal aorta. []
Q11: Does Captopril influence cell proliferation or apoptosis?
A13: Some evidence points to a potential role of Captopril in modulating cell proliferation and apoptosis. A study in spontaneously hypertensive rats found that Captopril treatment could reverse the increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2 in capillary endothelial cells of the heart and brain. [] These findings suggest that Captopril may exert protective effects on the vasculature, potentially influencing cell survival pathways.
Q12: Can Captopril impact other organ systems beyond the cardiovascular system?
A14: Yes, research indicates that Captopril might have effects beyond blood pressure regulation. For example, it has been explored for its potential to improve wound healing in diabetic rats, possibly by increasing nitric oxide and vascular endothelial growth factor (VEGF) levels in wound fluid. []
Q13: What are the common side effects associated with Captopril?
A13: While this document focuses on the scientific aspects of Captopril, it is essential to acknowledge that side effects can occur with its use. Please consult relevant clinical resources for comprehensive information on this aspect.
Q14: Are there any specific drug delivery systems or targeting strategies being investigated for Captopril?
A14: The provided research primarily focuses on traditional oral administration of Captopril. While targeted drug delivery holds potential for enhancing efficacy and minimizing off-target effects, the provided literature does not delve into specific strategies for Captopril.
Q15: What analytical methods are commonly used to measure Captopril levels?
A18: Various analytical techniques can be employed to quantify Captopril levels in biological samples. The provided research mentions high-pressure liquid chromatography coupled with mass spectrometry (LC-MS/MS) as a sensitive and specific method for measuring Captopril concentrations in plasma. []
Q16: What were some of the key milestones in the development and use of Captopril?
A20: Captopril was the first clinically approved ACE inhibitor, representing a significant advancement in the treatment of hypertension. [] Its development stemmed from research on peptides isolated from the venom of the Brazilian pit viper Bothrops jararaca, which were found to inhibit ACE. This discovery paved the way for the development of a new class of antihypertensive drugs that revolutionized cardiovascular medicine.
Q17: Does Captopril find applications beyond its primary use in hypertension?
A17: Yes, in addition to its well-established role in hypertension management, Captopril has been investigated for its potential in other areas, including:
- Heart Failure: Captopril has been shown to improve symptoms, reduce hospitalization rates, and enhance survival in patients with heart failure. [, , ]
- Diabetic Nephropathy: Studies suggest that Captopril can slow the progression of kidney disease in individuals with diabetes. []
- Myocardial Infarction: Research indicates that early administration of Captopril after a heart attack can improve long-term survival and reduce the risk of heart failure. [, ]
- Pulmonary Hypertension: Although less commonly used, Captopril has been explored as a treatment option for certain types of pulmonary hypertension. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1668231.png)


